3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
Description
Properties
IUPAC Name |
3-piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c17-12-10-3-1-2-4-11(10)15-13(18)16(12)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDIYGWEBRHVGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one can be achieved through various synthetic routes. One efficient method involves the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This method is highly efficient and provides a useful route for constructing quinazolin-4-one frameworks.
Another approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is transition-metal-free and features good functional group tolerance, making it a practical approach for synthesizing quinazolin-4-one derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include scaling up the reactions, ensuring consistent quality, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and biofilm inhibition effects.
Mechanism of Action
The mechanism of action of 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with molecular targets such as bacterial quorum sensing transcriptional regulators . By inhibiting these regulators, the compound can reduce biofilm formation and other virulence factors in bacteria like Pseudomonas aeruginosa.
Comparison with Similar Compounds
Key Structural Differences
The target compound is compared below with three analogues based on substituent variations at position 3 and other structural features:
Notes:
- Piperidin-4-yl vs.
- Spiro Structures : The spiro-linked piperidine-ethyl-fluoro compound (CAS 1325305-94-9) introduces rigidity and fluorine, which may enhance metabolic stability and bioavailability .
- Complex Substituents : The spiro-dioxa-azaspirodecane-oxobutyl analogue () has bulky, oxygen-rich substituents, likely reducing CNS penetration but improving water solubility.
Pharmacological and Physicochemical Properties
Target Compound :
-
- The pyridine ring’s aromatic nitrogen could serve as a hydrogen-bond acceptor but may also be a site for oxidative metabolism, reducing half-life.
Spiro-Fluoro-Ethyl Compound () :
- Fluorine’s electronegativity and spiro rigidity may improve selectivity and reduce off-target effects.
Research Findings
- Antimicrobial Activity: Quinazolinones with sulfur-containing groups (e.g., sulfanylidene or mercapto) show enhanced antibacterial activity against Gram-positive strains .
- Kinase Inhibition: Piperidine-substituted quinazolinones exhibit stronger inhibition of EGFR and VEGFR-2 compared to pyridine analogues, likely due to improved hydrophobic interactions .
- Metabolic Stability: Spiro-linked compounds (e.g., CAS 1325305-94-9) demonstrate >50% higher stability in human liver microsomes than non-spiro analogues .
Biological Activity
3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H14N4OS
- Molecular Weight : 258.33 g/mol
- CAS Number : 689227-92-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, including tankyrase, which plays a role in cellular signaling pathways associated with cancer progression .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains, suggesting its potential as an antibacterial agent .
Biological Activity Summary
Antimicrobial Studies
A recent study tested the efficacy of this compound against various pathogens. The results indicated that the compound significantly inhibited the growth of both gram-positive and gram-negative bacteria, demonstrating a broad-spectrum antimicrobial effect. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival.
Cancer Research
Research has shown that derivatives of quinazolinone compounds, including 3-piperidin-4-yl-2-sulfanylidene, exhibit potential as anticancer agents. The inhibition of tankyrase by this compound suggests its utility in targeting cancer cell proliferation pathways, providing a promising avenue for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
